3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a hydroxybenzenecarboximidamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide typically involves the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of 75°C for 24 hours . The product is then isolated by cooling the reaction mixture, concentrating it, and partitioning with ethyl acetate and water. The organic layer is dried and concentrated to obtain the desired compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Amidation Reactions: The hydroxybenzenecarboximidamide group can participate in amidation reactions to form amides.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the reaction.
Ethanol: Solvent used in the reaction.
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. Other products may include derivatives formed through substitution, oxidation, or reduction reactions.
Scientific Research Applications
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-fluorobenzonitrile: A precursor in the synthesis of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide.
3-bromo-4-fluorobenzaldehyde: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of bromine, fluorine, and hydroxybenzenecarboximidamide groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRMGMVSAHIQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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